molecular formula C19H30N4O3 B5617417 (1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5617417
M. Wt: 362.5 g/mol
InChI Key: DBQCIVAJRZFEJM-JKSUJKDBSA-N
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Description

Synthesis Analysis

The synthesis of similar bicyclic compounds often involves intricate procedures that may include 1,3-dipolar cycloadditions and subsequent modifications to introduce various functional groups. For example, Gioiello et al. (2009) described a facile one-pot synthesis of pyrazole-5-carboxylates, showcasing the utility of 1,3-dipolar cycloadditions in constructing complex molecules (Gioiello et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the conformation and geometric arrangement of atoms within the compound. McCabe et al. (1989) utilized X-ray analyses to examine the conformations of derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, revealing twin-chair conformations and the effects of nucleophile-electrophile interactions on molecular geometry (McCabe et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving the compound can be diverse, depending on the functional groups present and the reaction conditions. Halim and Ibrahim (2022) discussed ring opening followed by ring closure reactions in the context of synthesizing novel compounds, providing insights into the type of chemical transformations that such a molecule might undergo (Halim & Ibrahim, 2022).

properties

IUPAC Name

(1S,5R)-3-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-4-8-22-16-7-6-15(18(22)24)12-21(13-16)19(25)17-11-14(3)20-23(17)9-10-26-5-2/h11,15-16H,4-10,12-13H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQCIVAJRZFEJM-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=NN3CCOCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=NN3CCOCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

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